molecular formula C19H15N3O3S2 B12129470 N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B12129470
M. Wt: 397.5 g/mol
InChI Key: NVUOYHRRUBYYFD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted at the 5-position with a 4-(propenyloxy)benzylidene group and at the 3-position with a pyridine-3-carboxamide moiety. The (5Z) configuration indicates the stereochemistry of the benzylidene double bond, which is critical for its conformational stability and biological interactions. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the benzylidene ring and the N-linked functional groups .

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H15N3O3S2/c1-2-10-25-15-7-5-13(6-8-15)11-16-18(24)22(19(26)27-16)21-17(23)14-4-3-9-20-12-14/h2-9,11-12H,1,10H2,(H,21,23)/b16-11-

InChI Key

NVUOYHRRUBYYFD-WJDWOHSUSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazide-Cyclization Route

A modified method from involves reacting N'-(4-substituted benzylidene)pyridine-3-carbohydrazide with 2-mercaptopropanoic acid. For the target compound:

  • Synthesis of pyridine-3-carbohydrazide : Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate in ethanol.

  • Condensation with aldehyde : The hydrazide reacts with 4-(prop-2-en-1-yloxy)benzaldehyde in anhydrous benzene under Dean-Stark conditions for 10 hours to form the hydrazone intermediate.

  • Cyclization : The hydrazone is treated with 2-mercaptopropanoic acid and heated at 80°C for 6 hours, yielding the thiazolidinone ring via nucleophilic attack and cyclization.

Reaction conditions :

  • Solvent: Anhydrous benzene

  • Catalyst: None

  • Yield: 56–60% after crystallization from methanol.

Characterization :

  • IR (KBr) : 1728 cm⁻¹ (thiazolidinone C=O), 1673 cm⁻¹ (amide C=O).

  • ¹³C NMR : δ 174.2 (C=O, thiazolidinone), 165.8 (C=O, amide), 152.1 (C=S).

L-Cysteine-Based Cyclization

An alternative method from utilizes L-cysteine and aldehydes:

  • Reaction of L-cysteine with 4-(prop-2-en-1-yloxy)benzaldehyde in refluxing ethanol forms a thiazolidine intermediate.

  • Oxidation : The intermediate is treated with iodine in methanol to yield the thiazolidinone ring.

Advantages : Higher stereochemical control (Z-configuration) due to rigid reaction conditions.

Introduction of the Pyridine-3-Carboxamide Group

The pyridine carboxamide moiety is introduced via amide coupling using carbodiimide chemistry:

  • Activation of pyridine-3-carboxylic acid : The acid is converted to its active ester using N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF).

  • Coupling with thiazolidinone amine : The activated ester reacts with the amine group on the thiazolidinone nitrogen at room temperature for 12 hours.

Optimization : Microwave irradiation (140°C, 10 minutes) improves yield to 76% compared to conventional heating (55%).

Critical parameters :

  • Solvent: Anhydrous DMF

  • Base: Triethylamine (TEA)

  • Workup: Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane).

Stereochemical Control of the Benzylidene Group

The Z-configuration of the benzylidene double bond is achieved through kinetic control during cyclization. Polar solvents (e.g., DMF) and lower temperatures (0–5°C) favor the Z-isomer by slowing isomerization.

Confirmation :

  • ¹H NMR : Coupling constant J = 10.8–12.0 Hz for trans-protons in the E-isomer vs. J = 8.4–9.2 Hz for the Z-isomer.

  • X-ray crystallography : Dihedral angles between thiazolidinone and benzene rings confirm Z-geometry (centroid–centroid distance = 3.794 Å).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Hydrazide-cyclization56–609816 hHigh crystallinity
L-Cysteine route65–709524 hBetter stereocontrol
Microwave-assisted769910 minRapid amide coupling

Scalability and Industrial Feasibility

The microwave-assisted route is preferred for large-scale synthesis due to:

  • Reduced reaction time (10 minutes vs. 12–24 hours).

  • Higher yields (76% vs. 55–60%).

  • Lower solvent consumption (DMF, 5 mL/g substrate).

Challenges :

  • Purification requires high-performance liquid chromatography (HPLC) for Z/E separation.

  • Allyl ether groups may undergo unwanted polymerization; stabilized by adding 0.1% hydroquinone .

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives share a common 1,3-thiazolidin-4-one core but differ in substituents, which significantly influence their physicochemical and biological properties. Key structural analogues include:

Compound Name Substituent at C5 N-linked Group Molecular Weight Key Properties/Activities
Target Compound 4-(propenyloxy)benzylidene Pyridine-3-carboxamide ~392.5* Not explicitly reported (inferred)
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-chlorobenzylidene Thiazol-2-yl propanamide Calculated ~407.9 Potential antimicrobial activity
N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Quinolin-8-ylmethylidene Pyridine-3-carboxamide 392.5 Enhanced π-π stacking for bioactivity
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives Varied benzylidene substituents 2-Methylphenyl acetamide ~350–400 Broad-spectrum antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chloro in ) may enhance stability and binding affinity to biological targets.
  • Propenyloxy group in the target compound introduces an alkoxy chain, which could enhance solubility and metabolic stability compared to halogens or simple aryl groups.
Crystallographic and Conformational Analysis
  • Ring Puckering: The thiazolidinone ring in the target compound likely adopts a puckered conformation, as seen in structurally related pyrimidine derivatives (e.g., puckering amplitude ~0.224 Å in ).
  • Dihedral Angles: Substituted benzylidene groups influence the dihedral angle between the thiazolidinone and aryl rings. For example, 80.94° in ’s thiazolopyrimidine derivative , suggesting similar steric effects in the target compound.

Biological Activity

Overview

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolidinone ring , which is known for its biological activity.
  • A pyridine moiety , which may enhance its interaction with biological targets.
  • A benzylidene group , contributing to its reactivity and binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other thiazolidinone derivatives.
  • Receptor Modulation : It may act on various receptors, potentially altering cellular signaling pathways.
  • Antioxidant Activity : The presence of the thiazolidinone structure is associated with antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazolidinone derivatives, including the compound , showed promising results against both bacterial and fungal strains. Notably:

  • Bacterial Efficacy : The compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin against strains such as E. coli and MRSA .
  • Fungal Efficacy : It demonstrated significant antifungal activity, outperforming established antifungal agents like ketoconazole .

Anticancer Activity

Research into the anticancer potential of similar thiazolidinone derivatives has indicated their ability to inhibit cancer cell proliferation. The mechanisms identified include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in various cancer models through interference with cell cycle progression .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized several thiazolidinone derivatives and tested their efficacy against resistant bacterial strains. The results indicated that some derivatives, including the target compound, showed higher potency than traditional antibiotics against resistant strains .
  • Case Study on Anticancer Properties :
    • A study involving various thiazolidinone compounds reported significant cytotoxic effects on breast cancer cell lines. The compound under discussion was highlighted for its ability to inhibit cell migration and invasion, suggesting potential use in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsEfficacy Comparison
AntibacterialE. coli, MRSAMore potent than ampicillin
AntifungalCandida albicansSuperior to ketoconazole
AnticancerBreast cancer cellsInduces apoptosis
MechanismDescription
Enzyme InhibitionInhibits bacterial cell wall synthesis
Receptor ModulationAlters signaling pathways in target cells
Antioxidant ActivityProtects cells from oxidative damage

Q & A

Q. What are the established synthetic routes for preparing this thiazolidinone derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols, typically involving:

  • Thiazolidinone core formation : Condensation of a pyridine-3-carboxamide precursor with a substituted benzaldehyde (e.g., 4-(prop-2-en-1-yloxy)benzaldehyde) under acidic conditions .
  • Purification : Column chromatography or recrystallization to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .
  • Optimization : Solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., piperidine for Knoevenagel condensation) critically influence yield and purity .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry (e.g., Z-configuration at the benzylidene double bond) .
  • Spectroscopy :
    • NMR : Distinct signals for thioxo (δ 160–170 ppm in ¹³C NMR) and pyridine protons (δ 8.5–9.0 ppm in ¹H NMR) .
    • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., propenyloxy vs. methoxy substituents) impact biological activity?

Comparative SAR studies highlight:

Substituent Biological Activity Key Findings
Propenyloxy (target)Antimicrobial, anticancerEnhanced lipophilicity improves membrane permeability vs. methoxy analogs .
Pyridine-3-carboxamide Enzyme inhibition (e.g., kinases)Hydrogen bonding with active-site residues enhances target affinity .
Thioxo group Redox modulationGenerates reactive oxygen species (ROS) in cancer cells .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Dose-dependency : Low doses (µM range) may show anti-inflammatory effects via COX-2 inhibition, while higher doses induce apoptosis via ROS .
  • Cell-line specificity : Activity varies with cancer type (e.g., potent against MCF-7 breast cancer, weak in HepG2 liver cancer) .
  • Experimental controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What computational methods support the design of analogs with improved pharmacokinetics?

  • Molecular docking : Predict binding modes with targets like PPAR-γ or EGFR kinases .
  • ADMET prediction : Software (e.g., SwissADME) evaluates logP (optimal range: 2–4) and solubility (< -3.0 logS indicates poor bioavailability) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Methodological Challenges and Solutions

Q. How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?

  • Screening conditions : Use PEG-based precipitants and slow evaporation at 4°C to obtain single crystals .
  • SHELXL refinement : Apply TWIN commands for handling twinned crystals and anisotropic displacement parameters .

Q. What strategies mitigate off-target effects in biological studies?

  • Proteome profiling : Chemoproteomics identifies unintended targets (e.g., carbonic anhydrase isoforms) .
  • Selective functionalization : Introduce polar groups (e.g., -SO₂NH₂) to reduce non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.